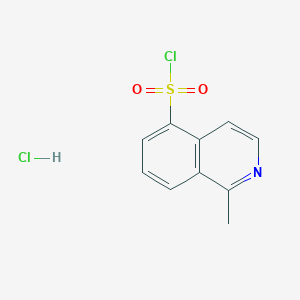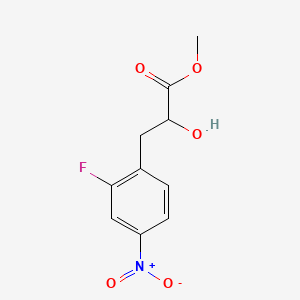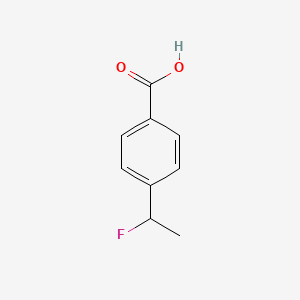
N-(2-cyanoethyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)ethanimidamide hydrochloride typically involves the reaction of ethanimidamide with 2-cyanoethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanoethyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyanoethyl)ethanimidamide
- N-(2-cyanoethyl)ethanimidamide acetate
- N-(2-cyanoethyl)ethanimidamide sulfate
Uniqueness
N-(2-cyanoethyl)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H10ClN3 |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
N'-(2-cyanoethyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-5(7)8-4-2-3-6;/h2,4H2,1H3,(H2,7,8);1H |
Clave InChI |
NZXIOALUTLPTQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


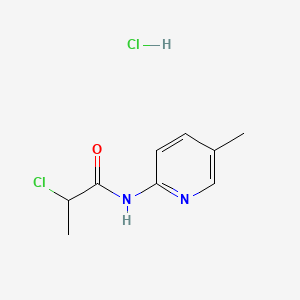


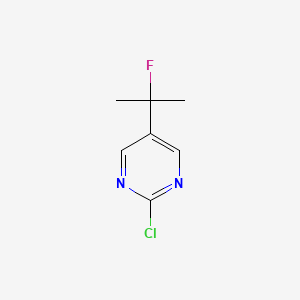
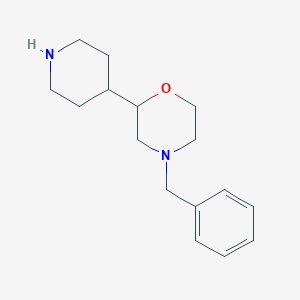
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
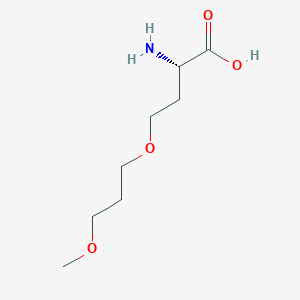
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
